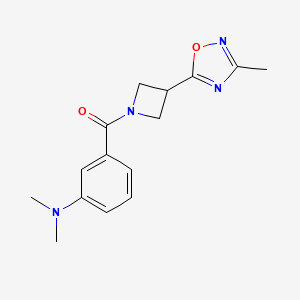
(3-(Dimethylamino)phenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesize 3-(3-methyl-1,2,4-oxadiazol-5-yl)amine from 3-methyl-1,2,4-oxadiazole.
Couple it with the azetidinone intermediate using a suitable coupling reagent (e.g., EDC, DCC) under mild conditions.
Industrial Production Methods:
The industrial synthesis involves similar steps but optimizes reaction conditions for large-scale production. This includes high-efficiency continuous flow reactors, solvent recycling, and purification techniques such as crystallization and chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Formation of the Phenyl-Azetidinone Backbone:
Start with 3-(Dimethylamino)benzaldehyde.
React it with a suitable amine to form the corresponding imine, followed by cyclization to create the azetidinone ring.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidative transformations, especially at the dimethylamino group, using oxidizing agents like hydrogen peroxide.
Reduction: The azetidinone ring can be reduced to the corresponding amine under hydrogenation conditions.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitutions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium/carbon catalyst.
Substitution: Halogens, nucleophiles (amines, thiols), electrophiles (alkyl halides).
Major Products:
The oxidative and reductive modifications yield derivatives with varied electronic and steric properties, potentially enhancing biological activity or altering physical characteristics.
Scientific Research Applications
Chemistry:
Used as a model compound to study azetidinone and oxadiazole chemistry.
Biology:
Investigated for antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Medicine:
Potential application in drug design, particularly in targeting bacterial enzymes or cancer cell pathways.
Industry:
Explored in the development of advanced materials with specific electronic properties.
Mechanism of Action
The compound exhibits its effects by interacting with molecular targets such as enzymes and receptors. The mechanism involves:
Binding: The 3-(Dimethylamino)phenyl group can engage in π-π stacking interactions, while the 1,2,4-oxadiazole moiety may participate in hydrogen bonding.
Pathways: In biological systems, it may inhibit key enzymes or disrupt membrane integrity, leading to antimicrobial or cytotoxic effects.
Comparison with Similar Compounds
(3-(Dimethylamino)phenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-2-yl)methanone.
(4-(Dimethylamino)phenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone.
Uniqueness:
The exact positioning of functional groups provides distinct reactivity and biological interaction profiles.
Unique combination of azetidinone and oxadiazole moieties contributes to its specific electronic and steric properties, differentiating it from other similar structures.
That's a comprehensive overview. What intrigues you most about this compound?
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-10-16-14(21-17-10)12-8-19(9-12)15(20)11-5-4-6-13(7-11)18(2)3/h4-7,12H,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWGOWVHSMBPAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)C(=O)C3=CC(=CC=C3)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
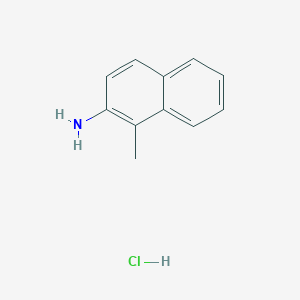
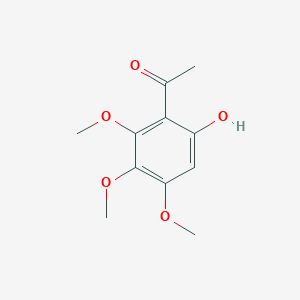
![2-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2412885.png)

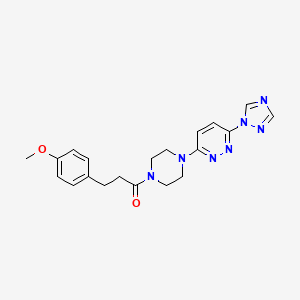
![5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-3-(naphthalen-1-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2412890.png)
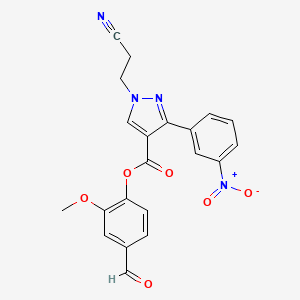
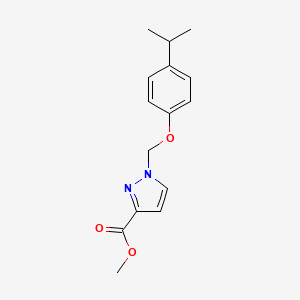

![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2412897.png)
![7-bromo-4-cinnamoyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2412902.png)
![1-(4-Chlorophenyl)-1'-H-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2412903.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2412904.png)

